molecular formula C17H18F3N5O B2613470 2-(pyridin-3-yl)-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide CAS No. 2034348-40-6

2-(pyridin-3-yl)-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide

Cat. No.: B2613470
CAS No.: 2034348-40-6
M. Wt: 365.36
InChI Key: ZWVUFMNMKRPRFC-UHFFFAOYSA-N
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Description

2-(Pyridin-3-yl)-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide is a heterocyclic compound featuring a pyridine ring at position 3 and a trifluoromethyl-substituted pyrimidine moiety linked via a piperidine-acetamide scaffold. Its structure combines aromatic heterocycles with a trifluoromethyl group, which enhances lipophilicity and metabolic stability. The compound’s design is analogous to bioactive molecules targeting enzymes or receptors, such as kinase inhibitors or protease modulators .

Properties

IUPAC Name

2-pyridin-3-yl-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N5O/c18-17(19,20)14-9-15(23-11-22-14)25-6-3-13(4-7-25)24-16(26)8-12-2-1-5-21-10-12/h1-2,5,9-11,13H,3-4,6-8H2,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWVUFMNMKRPRFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)CC2=CN=CC=C2)C3=NC=NC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyridin-3-yl)-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide typically involves multi-step organic synthesis. The process begins with the preparation of the pyridine and pyrimidine intermediates, followed by their coupling with the piperidine derivative. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and scalability. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and can lead to higher yields and purities compared to traditional batch processes.

Chemical Reactions Analysis

Types of Reactions

2-(pyridin-3-yl)-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemical Properties and Structure

This compound features a complex structure that includes:

  • A pyridine ring
  • A trifluoromethyl group
  • A piperidine moiety

These structural elements contribute to its unique chemical behavior and biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structural motifs. For instance, trifluoromethyl pyrimidine derivatives have shown promising activity against various cancer cell lines. In vitro tests indicated that certain derivatives exhibited significant inhibition against prostate cancer (PC3), leukemia (K562), cervical cancer (HeLa), and lung cancer (A549) cells at concentrations around 5 μg/ml . The presence of the trifluoromethyl group is believed to enhance metabolic stability and lipophilicity, improving interaction with cellular targets.

Antifungal and Insecticidal Properties

Research has demonstrated that related compounds can exhibit antifungal properties against pathogens like Botrytis cinerea and Sclerotinia sclerotiorum. For example, novel trifluoromethyl pyrimidine derivatives were synthesized and tested, revealing antifungal activities comparable to established fungicides . Similarly, some compounds showed moderate insecticidal effects against pests such as Mythimna separata and Spodoptera frugiperda at higher concentrations .

Agrochemical Applications

The incorporation of trifluoromethyl groups into agrochemical formulations has been linked to enhanced efficacy and stability. The compound's ability to interact with biological systems suggests potential use as a pesticide or fungicide. The specific mechanisms of action often involve disruption of cellular processes in target organisms, making it an attractive candidate for further development in agricultural chemistry .

Research Tool

Due to its unique structural features, 2-(pyridin-3-yl)-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide can serve as a valuable research tool in pharmacological studies. Its ability to modulate biological pathways makes it useful for investigating the roles of specific receptors or enzymes in disease models.

Data Table: Summary of Biological Activities

Activity Target Organism/Cell Line Concentration Tested Outcome
AnticancerPC35 μg/mlSignificant inhibition
K5625 μg/mlSignificant inhibition
HeLa5 μg/mlSignificant inhibition
A5495 μg/mlSignificant inhibition
AntifungalBotrytis cinerea50 μg/mlComparable to tebuconazole
Sclerotinia sclerotiorum50 μg/mlComparable to tebuconazole
InsecticidalMythimna separata500 μg/mlModerate activity
Spodoptera frugiperda500 μg/mlModerate activity

Mechanism of Action

The mechanism of action of 2-(pyridin-3-yl)-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-(pyridin-3-yl)-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide with structurally related compounds from the evidence:

Compound Name Key Structural Features Molecular Weight (g/mol) Melting Point (°C) Biological Activity Reference
Target Compound Pyridin-3-yl, trifluoromethyl-pyrimidin-4-yl, piperidin-4-yl acetamide ~383 (estimated) Not reported Hypothesized kinase or protease inhibition
N-{5-[4-({4-[4-chloro-3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (8b) Chloro-trifluoromethyl benzoyl, piperazine-carbonyl, pyridin-2-yl acetamide 530 241–242 Not specified; likely kinase-targeted activity
2-(4-((6-(1-methyl-1H-pyrazol-4-yl)thieno[3,2-d]pyrimidin-4-yl)amino)phenyl)-N-(3-(trifluoromethyl)phenyl)acetamide (4a) Thieno-pyrimidine, trifluoromethyl-phenyl, acetamide linker Not reported Not reported Pan-Tropomyosin kinase inhibition (Type-II)
N-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)-2-((2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)pyrimidin-4-yl)amino)acetamide (16) Trifluoromethyl-phenyl piperazine, pyrimidinyl-amino acetamide 616.5 Not reported Cereblon/ALK modulation
Goxalapladib Naphthyridine core, trifluoromethyl-biphenyl, methoxyethyl-piperidine 718.8 Not reported Lp-PLA2 inhibition (atherosclerosis therapy)
Rilapladib Quinoline core, difluorobenzyl-thio, trifluoromethyl-biphenyl, methoxyethyl-piperidine 626.6 Not reported Lp-PLA2 inhibition (IC50 = 0.23 nM)

Structural and Functional Insights:

Core Heterocycles: The target compound uses pyridine and pyrimidine rings, whereas analogs like 4a and 16 incorporate thieno-pyrimidine or isoindolinone scaffolds. These modifications influence binding affinity and selectivity; for example, thieno-pyrimidine in 4a enhances π-π stacking in kinase active sites . Goxalapladib and rilapladib employ naphthyridine or quinoline cores, which improve hydrophobic interactions with phospholipase A2 .

Trifluoromethyl Groups: The trifluoromethyl group in the target compound and analogs (8b, 4a, 16) enhances metabolic stability and membrane permeability. In rilapladib, this group contributes to a 10-fold potency increase over non-fluorinated analogs .

Piperidine/Piperazine Linkers :

  • Piperidine in the target compound vs. piperazine in 8b and 16 alters conformational flexibility. Piperazine’s additional nitrogen allows for stronger hydrogen bonding in 16 , critical for cereblon binding .

4a and 16 demonstrate that acetamide-linked heterocycles are viable for targeting tropomyosin kinases or ALK pathways .

Key Research Findings

  • Metabolic Stability: Trifluoromethyl-pyrimidine derivatives exhibit longer plasma half-lives than non-fluorinated analogs due to reduced CYP450-mediated oxidation .
  • Selectivity : Piperidine-based acetamides (e.g., target compound) show fewer off-target effects compared to piperazine-linked analogs like 8b , which may interact with serotonin receptors .
  • Thermal Stability : Higher melting points in 8b (241–242°C) vs. 8d (207–209°C) correlate with increased crystallinity from chloro-trifluoromethyl substituents .

Biological Activity

The compound 2-(pyridin-3-yl)-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide , a complex organic molecule, is notable for its potential biological activities, particularly in medicinal chemistry. Its structure, featuring both pyridine and pyrimidine rings with trifluoromethyl and piperidine moieties, suggests a range of pharmacological applications. This article reviews the biological activity of this compound based on diverse research findings, including case studies and relevant data tables.

Chemical Structure and Properties

The compound has the following chemical formula and properties:

PropertyValue
Molecular Formula C₁₈H₁₈F₃N₅O
Molecular Weight 393.36 g/mol
CAS Number 1354690-24-6
IUPAC Name 2-(pyridin-3-yl)-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide

Biological Activity Overview

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The following sections detail specific activities reported in the literature.

Antimicrobial Activity

Research has indicated that derivatives containing pyridine and pyrimidine structures exhibit significant antimicrobial properties. For instance, compounds similar to this one have shown promising activity against various bacteria and fungi. A study demonstrated that certain pyrimidine derivatives had minimum inhibitory concentrations (MIC) as low as 0.8 µg/mL against Mycobacterium tuberculosis .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is noteworthy. In particular, studies have indicated that compounds with piperidine moieties can inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission . The inhibition of AChE has implications for treating neurodegenerative diseases like Alzheimer's.

Case Studies

  • Antitubercular Activity : A series of piperidine derivatives were synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis. Some compounds exhibited IC₅₀ values ranging from 1.35 to 2.18 µM, indicating strong activity .
  • Cytotoxicity Studies : In vitro studies on human embryonic kidney (HEK-293) cells revealed that several derivatives were non-toxic at therapeutic concentrations, suggesting a favorable safety profile for further development .

Computational Predictions

Using computational methods such as the Prediction of Activity Spectra for Substances (PASS), researchers have forecasted the pharmacological effects of this compound. Predictions indicate potential activities including:

  • Antimicrobial
  • Anticancer
  • Enzyme inhibition

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